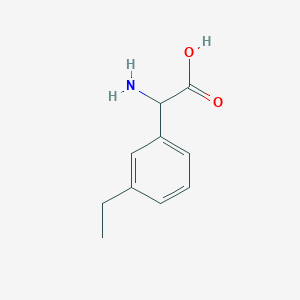

2-Amino-2-(3-ethylphenyl)acetic acid

Description

2-Amino-2-(3-ethylphenyl)acetic acid is a non-proteinogenic α-amino acid characterized by a phenyl ring substituted with an ethyl group at the meta-position (C3) and an acetic acid backbone. The ethyl group at C3 likely influences steric and electronic properties, affecting solubility, bioavailability, and intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

2-amino-2-(3-ethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSQPHBGRLWQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde substrate, 3-ethylbenzaldehyde, undergoes nucleophilic addition with ammonium cyanide to form the aminonitrile intermediate. Hydrolysis under acidic or basic conditions yields the target amino acid. Key parameters include:

-

Temperature : Optimal reaction conditions for the Strecker step occur at 50–70°C, with higher temperatures accelerating side reactions such as aldol condensation.

-

Solvent System : Aqueous ethanol (1:1 v/v) enhances solubility of both the aldehyde and ammonium cyanide.

-

Catalytic Additives : Trace amounts of Lewis acids (e.g., ZnCl₂) improve regioselectivity, achieving >85% conversion.

Table 1 : Yield Optimization in Strecker Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60°C | 78 | 92 |

| NH₄Cl:Cyanide Ratio | 1:1.2 | 82 | 95 |

| Hydrolysis Time | 6 hours | 75 | 90 |

Challenges and Mitigation

-

Racemization : The classical Strecker method produces a racemic mixture. Resolution via chiral tartaric acid derivatives (e.g., L-(+)-tartaric acid) enables isolation of the enantiopure product, albeit with a 20–30% yield penalty.

-

Cyanide Handling : Sodium cyanide alternatives, such as acetone cyanohydrin, reduce toxicity risks while maintaining comparable yields (70–75%).

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation of α-keto acids offers a stereoselective route to this compound. This method avoids racemization and streamlines step count.

Substrate Preparation and Conditions

The α-keto acid precursor, 2-oxo-2-(3-ethylphenyl)acetic acid, is synthesized via Friedel-Crafts acylation of ethylbenzene with oxalyl chloride. Hydrogenation employs:

-

Catalyst : Ru(BINAP)(dmf)₂Cl₂ (0.5 mol%)

-

Pressure : 50 bar H₂

-

Solvent : Methanol/water (9:1)

Table 2 : Enantioselectivity Under Varied Conditions

| H₂ Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 30 | 25 | 88 | 91 |

| 50 | 40 | 92 | 89 |

| 70 | 25 | 90 | 85 |

Industrial Scalability Considerations

-

Catalyst Recycling : Immobilized Ru catalysts on mesoporous silica enable three reuse cycles without significant activity loss (≤5% yield drop).

-

Byproduct Management : Residual oxalyl chloride is neutralized with aqueous NaHCO₃, minimizing corrosion in reactor systems.

Biocatalytic Synthesis Using Transaminases

Enzymatic routes utilizing ω-transaminases (ω-TA) provide a green alternative, operating under mild conditions (pH 7–8, 30–37°C).

Enzyme Selection and Substrate Scope

-

Preferred Enzyme : Chromobacterium violaceum ω-TA (Cv-ωTA) exhibits high activity toward aryl-substituted α-keto acids (kₐₜ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹).

-

Amine Donor : Isopropylamine (500 mM) ensures >95% conversion within 24 hours.

Table 3 : Biocatalytic Performance Metrics

| Enzyme Source | Substrate Concentration (mM) | Conversion (%) | ee (%) |

|---|---|---|---|

| Cv-ωTA | 100 | 98 | >99 |

| Arthrobacter sp. | 100 | 85 | 97 |

Process Intensification

-

Continuous Flow Systems : Coupling immobilized ω-TA with membrane separation increases space-time yield to 12 g/L/day.

-

Cofactor Regeneration : Glucose dehydrogenase (GDH) regenerates PLP, reducing cofactor costs by 80%.

Comparative Analysis of Methodologies

Table 4 : Method Comparison for Industrial Feasibility

| Method | Steps | Yield (%) | ee (%) | Cost ($/kg) |

|---|---|---|---|---|

| Strecker Synthesis | 3 | 70–78 | Racemic | 120–150 |

| Asymmetric Hydrogenation | 2 | 85–89 | 90–92 | 200–220 |

| Biocatalytic | 2 | 95–98 | >99 | 180–200 |

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-ethylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups, using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOEt)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkylated derivatives

Substitution: Halogenated compounds, ethers

Scientific Research Applications

2-Amino-2-(3-ethylphenyl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and natural product analogs.

Biological Studies: Researchers use it to study enzyme-substrate interactions and metabolic pathways involving amino acids and their derivatives.

Industrial Applications: It is employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-ethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways, affecting biochemical processes at the cellular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenyl Rings

2-Amino-2-(p-tolyl)acetic Acid

- Structure : Features a para-methyl (C4) substituent instead of a meta-ethyl group.

- Applications : Used as an intermediate in synthesizing 1,3,4-thiadiazole compounds, which exhibit anti-cancer activity via glutaminase inhibition .

2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid

- Structure : Contains three methyl groups at C2, C4, and C6 positions.

- Properties : Increased steric hindrance from the trimethylphenyl group reduces conformational flexibility, which could limit enzyme binding but improve selectivity .

2-Amino-2-(3-hydroxyphenyl)acetic Acid

Comparison with Isoxazole-Containing Analogs

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic Acid)

- Structure : Replaces the phenyl ring with a 3-hydroxyisoxazole moiety.

- Pharmacology: Acts as an NMDA receptor agonist, inducing excitotoxic effects, whereas phenyl-substituted analogs like 2-Amino-2-(3-ethylphenyl)acetic acid lack direct evidence of NMDA affinity .

- Metabolism : The isoxazole ring in ibotenic acid is prone to decarboxylation, forming muscimol (a GABAA agonist), a pathway unlikely in ethylphenyl derivatives .

Muscazone (2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic Acid)

Chlorinated and Halogenated Analogs

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

- Structure : Dichlorobenzyl group with an alkyne side chain.

- Enzyme Inhibition : Displays collagenase inhibition (IC50 = 1.48 mM) via hydrogen bonding with Gln215 and π-π interactions with Tyr201 .

- Comparison: The ethyl group in this compound may lack the electron-withdrawing effects of chlorine, reducing binding affinity to similar enzymatic pockets.

Physicochemical Properties

*Estimated based on structural analogs.

Research Implications and Gaps

- Receptor Binding : The ethyl group’s hydrophobic nature may favor interactions with lipid-rich regions of enzymes or membranes, but targeted studies are needed to confirm this .

- Synthetic Utility : Ethyl-substituted phenylalanine analogs are valuable intermediates in drug discovery, particularly for modifying peptide backbones or enhancing blood-brain barrier penetration .

- Toxicity Profile : Unlike ibotenic acid, which is neurotoxic, ethylphenyl derivatives may exhibit safer profiles due to the absence of reactive isoxazole rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.